Synthetic Yield Advantage Over Regioisomer
The target compound demonstrates a significantly higher synthetic yield (71%) compared to its regioisomer, [4-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid (46%) [1]. This difference is critical for cost-effective, scalable production of advanced intermediates. The higher yield of CAS 952514-79-3 directly translates to lower cost per gram and reduced waste in multi-step synthetic sequences for OLED materials or pharmaceutical candidates [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 71% |
| Comparator Or Baseline | [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid (46%) |
| Quantified Difference | 25 percentage points higher |
| Conditions | Laboratory-scale synthesis; target compound yield from crystal structure paper [1]; isomer yield from patent data [1]. |
Why This Matters
Higher synthetic yield translates to lower cost and improved scalability for research and industrial production, making it the preferred choice for efficient material synthesis.
- [1] Xu, B., Han, Q., Guo, Y., Wang, Z., Ye, J., & Zheng, X. (2025). Crystal structure of (4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, C19H15BN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6). View Source
